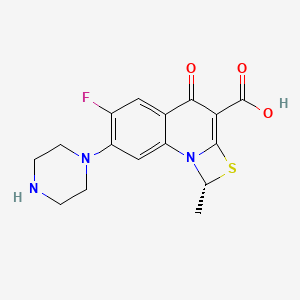

Ulifloxacin, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

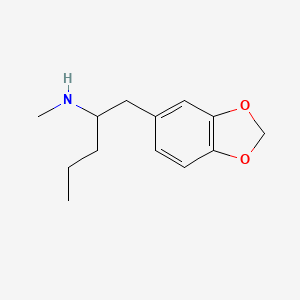

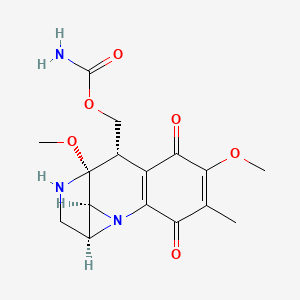

Ulifloxacin, ®- is an active metabolite of prulifloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. It is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. Ulifloxacin is particularly effective in treating infections such as acute lower urinary tract infections, acute exacerbation of chronic bronchitis, and acute bacterial rhinosinusitis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ulifloxacin is synthesized from prulifloxacin, which undergoes hydrolysis to form the active compound. The synthesis involves the use of esterases, mainly paraoxonase, which catalyze the conversion of prulifloxacin to ulifloxacin . The reaction conditions typically involve an aqueous environment where the prodrug is metabolized to its active form.

Industrial Production Methods

Industrial production of ulifloxacin involves the large-scale synthesis of prulifloxacin followed by its hydrolysis. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable, making ulifloxacin readily available for clinical use .

Analyse Des Réactions Chimiques

Types of Reactions

Ulifloxacin undergoes various chemical reactions, including:

Oxidation: Ulifloxacin can be oxidized to form different metabolites.

Reduction: The compound can also undergo reduction reactions under specific conditions.

Substitution: Ulifloxacin can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving ulifloxacin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various metabolites of ulifloxacin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Applications De Recherche Scientifique

Ulifloxacin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Ulifloxacin is studied for its effects on bacterial cell walls and DNA replication.

Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.

Industry: Ulifloxacin is used in the pharmaceutical industry for the development of new antibacterial agents

Mécanisme D'action

Ulifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. By interfering with these processes, ulifloxacin prevents bacterial cell division and leads to cell death . The molecular targets include the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiled structure of bacterial DNA .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

Comparison

Ulifloxacin is unique in its high potency against a broad range of bacterial pathogens. Compared to ciprofloxacin, ulifloxacin is two- to fourfold more potent against certain gastroenteritis-causing pathogens . It also has a longer elimination half-life, allowing for once-daily dosing, which improves patient compliance . Additionally, ulifloxacin has shown better activity against Gram-negative bacteria compared to other fluoroquinolones .

Propriétés

Numéro CAS |

138382-95-3 |

|---|---|

Formule moléculaire |

C16H16FN3O3S |

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

(1R)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m1/s1 |

Clé InChI |

SUXQDLLXIBLQHW-MRVPVSSYSA-N |

SMILES isomérique |

C[C@@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |

SMILES canonique |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.